6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing, inkjet printing, and as a pH indicator due to its color-changing properties in different pH environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the desired azo dye .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in textile dyeing, inkjet printing, and as a colorant in various consumer products
Mechanism of Action
The mechanism of action of 6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid primarily involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate
- 6-Hydroxy-4-methyl-2-oxo-5-((4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-((4-Aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble dyes and pH-sensitive indicators .
Properties
CAS No. |
25305-93-5 |
---|---|
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23/h1-9,20H,17H2,(H,21,22,23) |
InChI Key |
ANQQFIVHXBBRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.